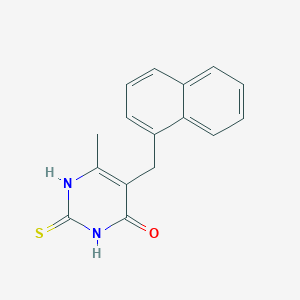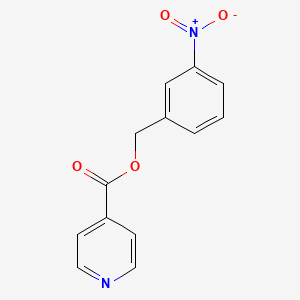
3-nitrobenzyl isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzyl isonicotinate is an organic compound that combines the structural features of 3-nitrobenzyl and isonicotinic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and isonicotinate groups in its structure allows for unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzyl isonicotinate typically involves the esterification of isonicotinic acid with 3-nitrobenzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is generally carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include zinc powder in the presence of acetic acid.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Ester Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield isonicotinic acid and 3-nitrobenzyl alcohol.
Common Reagents and Conditions:
Reducing Agents: Zinc powder, acetic acid.
Nucleophiles: Various nucleophiles such as amines or thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Reduction: Amino derivatives of this compound.
Substitution: Functionalized benzyl derivatives.
Hydrolysis: Isonicotinic acid and 3-nitrobenzyl alcohol.
Scientific Research Applications
3-Nitrobenzyl isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the nitro group can be reduced in vivo to release active pharmaceutical ingredients.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl isonicotinate involves the interaction of its functional groups with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The isonicotinate moiety can bind to specific receptors or enzymes, modulating their activity. This dual functionality allows for targeted therapeutic effects and controlled release of active compounds.
Comparison with Similar Compounds
3-Nitrobenzyl Alcohol: Shares the nitrobenzyl structure but lacks the isonicotinate group.
Isonicotinic Acid: Contains the isonicotinate moiety but lacks the nitrobenzyl group.
3-Nitrobenzyl Chloride: Similar nitrobenzyl structure with a chloride substituent instead of the isonicotinate ester.
Uniqueness: 3-Nitrobenzyl isonicotinate is unique due to the combination of the nitrobenzyl and isonicotinate groups, which confer distinct reactivity and functionality. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(3-nitrophenyl)methyl pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-4-6-14-7-5-11)19-9-10-2-1-3-12(8-10)15(17)18/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYCUXXRSMQYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
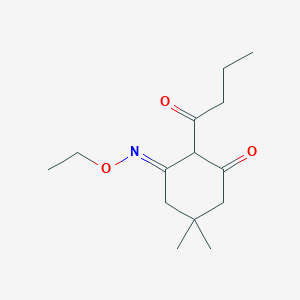
![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide](/img/structure/B5852308.png)
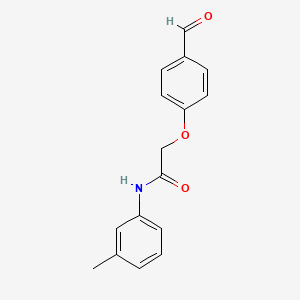
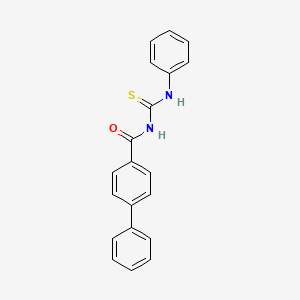
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)
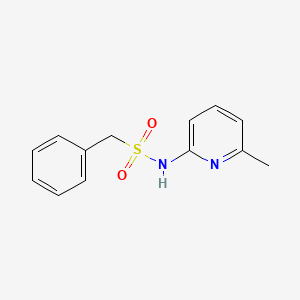
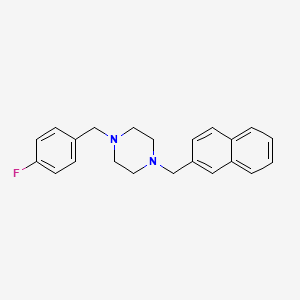
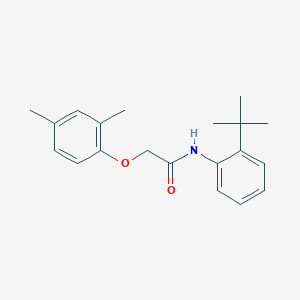
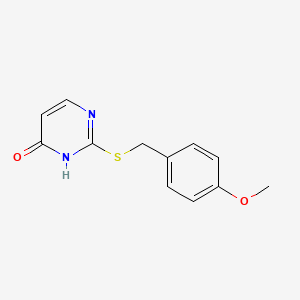
![5-[(2,5-DIMETHYLPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
![3-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride](/img/structure/B5852387.png)
![3-(4-CHLOROPHENYL)-2,8,8-TRIMETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE](/img/structure/B5852399.png)
